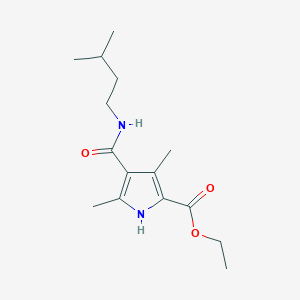
ethyl 4-(isopentylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dimethyl-4-[(3-methylbutyl)carbamoyl]-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family This compound is characterized by its unique structure, which includes a pyrrole ring substituted with ethyl, dimethyl, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dimethyl-4-[(3-methylbutyl)carbamoyl]-1H-pyrrole-2-carboxylate typically involves the amination method. The starting materials, such as diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and 3-methylbutylamine, undergo a series of reactions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper salts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of ethyl 3,5-dimethyl-4-[(3-methylbutyl)carbamoyl]-1H-pyrrole-2-carboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-4-[(3-methylbutyl)carbamoyl]-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3,5-dimethyl-4-[(3-methylbutyl)carbamoyl]-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3,5-dimethyl-4-[(3-methylbutyl)carbamoyl]-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3,5-dimethyl-4-[(3-methylbutyl)carbamoyl]-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate: This compound has a thiazole ring instead of a 3-methylbutyl group, which may confer different chemical and biological properties.
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Lacks the carbamoyl group, resulting in different reactivity and applications.
The uniqueness of ethyl 3,5-dimethyl-4-[(3-methylbutyl)carbamoyl]-1H-pyrrole-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H24N2O3 |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
ethyl 3,5-dimethyl-4-(3-methylbutylcarbamoyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H24N2O3/c1-6-20-15(19)13-10(4)12(11(5)17-13)14(18)16-8-7-9(2)3/h9,17H,6-8H2,1-5H3,(H,16,18) |
InChI Key |
HHWRPDRNNFPUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















